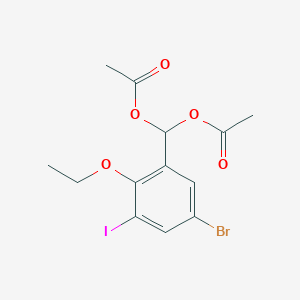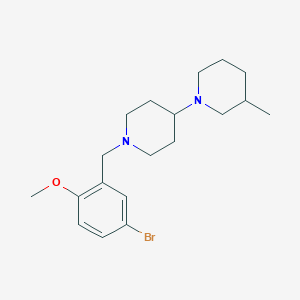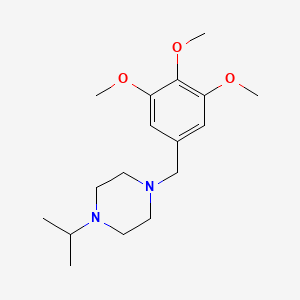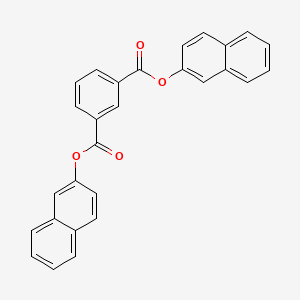
(5-Bromo-2-ethoxy-3-iodophenyl)methanediyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate is a complex organic molecule with the molecular formula C13H14BrIO5 and a molecular weight of 457.05573 g/mol . This compound is characterized by the presence of acetyloxy, bromo, ethoxy, and iodo substituents on a phenyl ring, making it a highly functionalized aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate typically involves multi-step organic reactions. One common approach is to start with a phenol derivative, which undergoes bromination, iodination, and ethoxylation to introduce the respective substituents. The final step involves acetylation to form the acetyloxy groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and acetyloxy groups, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can target the bromo and iodo substituents, converting them to hydrogen atoms or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce dehalogenated compounds .
Scientific Research Applications
Chemistry
In chemistry, (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
The compound’s unique structure makes it a candidate for studying biological interactions, particularly in enzyme inhibition and receptor binding studies.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of halogens and acetyloxy groups may impart specific biological activities, such as anti-inflammatory or antimicrobial effects .
Industry
Industrially, the compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its functional groups allow for easy incorporation into various industrial products .
Mechanism of Action
The mechanism of action of (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can participate in esterification reactions, while the halogens may influence the compound’s binding affinity and specificity. The ethoxy group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- (acetyloxy)(5-chloro-2-ethoxy-3-iodophenyl)methyl acetate
- (acetyloxy)(5-bromo-2-methoxy-3-iodophenyl)methyl acetate
- (acetyloxy)(5-bromo-2-ethoxy-3-fluorophenyl)methyl acetate
Uniqueness
Compared to similar compounds, (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate stands out due to its specific combination of bromo, ethoxy, and iodo substituents. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H14BrIO5 |
|---|---|
Molecular Weight |
457.05 g/mol |
IUPAC Name |
[acetyloxy-(5-bromo-2-ethoxy-3-iodophenyl)methyl] acetate |
InChI |
InChI=1S/C13H14BrIO5/c1-4-18-12-10(5-9(14)6-11(12)15)13(19-7(2)16)20-8(3)17/h5-6,13H,4H2,1-3H3 |
InChI Key |
YXZPJUXXIPVPPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)Br)C(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10885902.png)
![1-(4-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885903.png)

![1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10885905.png)
![(2E)-2-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B10885910.png)
![(4-Benzylpiperidin-1-yl)[1-(3-bromobenzyl)piperidin-3-yl]methanone](/img/structure/B10885915.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10885917.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885936.png)
![Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B10885942.png)
![(3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10885943.png)

![1-(2,4-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10885957.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10885960.png)

